
3-Chloro-5-(pyridin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and appropriate solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(pyridin-3-yl)aniline
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
- 3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol
Uniqueness
3-Chloro-5-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Eigenschaften
Molekularformel |
C11H9ClN2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
3-chloro-5-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2 |
InChI-Schlüssel |
KXQZLXZKYHZWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
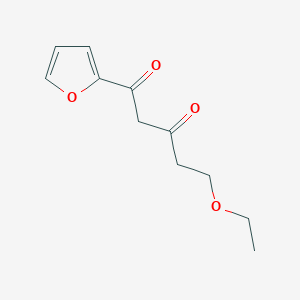
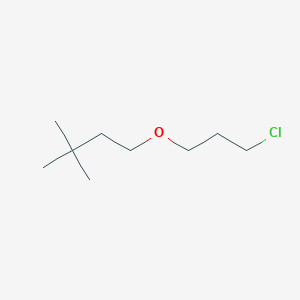
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)
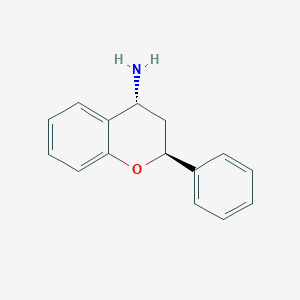
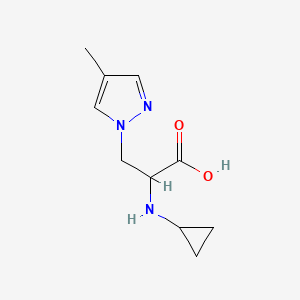

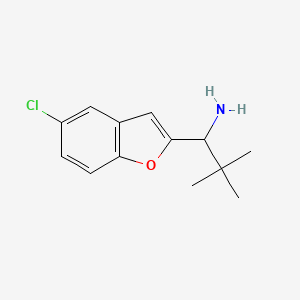

![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)


![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
